molecular formula C12H15Cl2NO B5418054 1-(2,3-dichlorobenzyl)-3-piperidinol

1-(2,3-dichlorobenzyl)-3-piperidinol

Cat. No.: B5418054
M. Wt: 260.16 g/mol
InChI Key: FCQZTMQPGJIPPF-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorobenzyl)-3-piperidinol is a piperidine derivative featuring a 2,3-dichlorobenzyl group at the 1-position and a hydroxyl group at the 3-position of the piperidine ring.

Properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-5-1-3-9(12(11)14)7-15-6-2-4-10(16)8-15/h1,3,5,10,16H,2,4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQZTMQPGJIPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C(=CC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(2,3-Dichlorobenzyl)-5-nitro-3-indazolol (Compound 18)

  • Structure : Indazole core with a 2,3-dichlorobenzyl group at the 1-position and a nitro group at the 5-position.
  • Elemental Analysis :
    • Calculated: C 49.73%, H 2.68%, N 12.43%
    • Found: C 49.36%, H 2.74%, N 12.29% .
  • Activity: No explicit biological data in the evidence, but nitro groups in indazole derivatives are often associated with antimicrobial or anticancer activity.

1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine

  • Structure : Piperidine with a 2-chlorobenzyl group (vs. 2,3-dichlorobenzyl) and additional phenyl/methyl substituents.

Coumarin-Pyridinium Hybrids (e.g., Compound 7h)

  • Structure : Pyridinium ring with a 2,3-dichlorobenzyl group and coumarin-carboxamide substituents.
  • Activity : Potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.43 µM), highlighting the role of dichlorobenzyl groups in enhancing inhibitory activity .

Physicochemical Properties

Table 1: Elemental Analysis Comparison

Compound C (%) H (%) N (%) Reference
1-(2,3-Dichlorobenzyl)-5-nitro-3-indazolol 49.36 (found) 2.74 (found) 12.29 (found)
3-(Benzyloxy)-1-(2,3-dichlorobenzyl)-5-(3-piperidinopropylamino)indazole 66.43 (found) 6.25 (found) 10.60 (found)
1-(2,3-Dichlorobenzyl)-3-piperidinol (hypothetical)* ~55.3 (calc.) ~5.82 (calc.) ~5.39 (calc.) N/A

*Calculated for C₁₂H₁₅Cl₂NO (MW 260.16).

Log P Comparison

  • Lonidamin (1-(2,4-dichlorobenzyl)indazole-3-carboxylic acid): Log Kow = 2.3 .
  • 1-(2,3-Dichlorobenzyl)-3-piperidinol: Predicted Log P ~2.5–3.0 (estimated using substituent contributions from dichlorobenzyl and hydroxyl groups).

Table 2: Activity of 2,3-Dichlorobenzyl-Substituted Compounds

Compound Activity Reference
1-(2,3-Dichlorobenzyl)-3-((2-oxo-2H-chromene-3-carboxamido)methyl)pyridinium chloride (7h) BChE inhibition (IC₅₀ = 0.43 µM)
1-(2,3-Dichlorobenzyl)-5-nitro-3-indazolol Not reported in evidence
1-(2,3-Dichlorobenzyl)-3-piperidinol No direct data; inferred potential for cholinesterase modulation based on structural analogs N/A

Key Differences and Implications

Heterocyclic Core: Piperidinol derivatives (vs. indazole or pyridinium) may offer better metabolic stability due to reduced aromaticity .

Functional Groups: Hydroxyl groups in piperidinol enhance hydrogen-bonding capacity, which could improve water solubility compared to nitro-substituted indazoles .

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